{2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine
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Overview
Description
{2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an oxolane ring, a pteridine moiety, and a phenylamine group. The combination of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the oxolane ring, followed by the introduction of the pteridine moiety through nucleophilic substitution reactions. The final step involves the coupling of the phenylamine group under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of catalysts, solvents, and reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
{2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired products with high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
{2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
{2-[(Oxolan-2-ylmethyl)amino]pteridin-4-yl}phenylamine: shares structural similarities with other pteridine derivatives and phenylamine compounds.
4-(1,3-Benzodioxol-5-yl)-2-methyl-5-oxo-N-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-N-(oxolan-2-ylmethyl)-4-N-phenylpteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-2-5-12(6-3-1)21-16-14-15(19-9-8-18-14)22-17(23-16)20-11-13-7-4-10-24-13/h1-3,5-6,8-9,13H,4,7,10-11H2,(H2,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKKLHBRDLIFLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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